(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid
Description
Properties
Molecular Formula |
C7H5BF4O2 |
|---|---|
Molecular Weight |
207.92 g/mol |
IUPAC Name |
[2-(difluoromethyl)-3,6-difluorophenyl]boronic acid |
InChI |
InChI=1S/C7H5BF4O2/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,7,13-14H |
InChI Key |
QJKLHNUBWQLJDO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1C(F)F)F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid typically involves:
- Introduction of the difluoromethyl group (–CF2H) onto a fluorinated aromatic ring.
- Installation or preservation of boronic acid functionality for subsequent cross-coupling applications.
Two main approaches are prevalent:
Late-Stage Difluoromethylation of Aryl Boronic Acids
Late-stage difluoromethylation has gained prominence due to the ability to introduce the –CF2H group onto complex molecules under mild conditions. This approach allows the preparation of difluoromethylated arenes, including boronic acid derivatives.
Radical Difluoromethylation : Utilizing reagents such as zinc difluoromethane sulfinate (DFMS), which upon single-electron oxidation generates difluoromethyl radicals. These radicals add to aromatic rings bearing boronic acid groups or their protected forms.
Photoredox Catalysis : Metallaphotoredox methods activate bromodifluoromethane to generate difluoromethyl radicals that couple with aryl bromides, which can be further converted to boronic acids.
Stepwise Coupling and Decarboxylation : Coupling aryl iodides with difluoro-substituted esters followed by hydrolysis and decarboxylation yields difluoromethylated arenes, which can be transformed into boronic acids.
These methods allow selective installation of the difluoromethyl group on fluorinated phenyl rings, including positions 2, 3, and 6, relevant to the target compound.
Direct Synthesis via Borylation of Difluoromethylated Aryl Halides
Suzuki-Miyaura Borylation : Difluoromethylated aryl bromides or iodides undergo palladium-catalyzed borylation with bis(pinacolato)diboron or other boron sources to yield the corresponding boronic acids or esters. This method is widely used for synthesizing fluorinated boronic acids.
Deoxyfluorination of Aldehydes : Starting from fluorinated aldehydes, deoxyfluorination reagents such as N,N’-diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® convert aldehydes to difluoromethyl groups. Subsequent borylation of the aromatic ring yields the target boronic acid.
Research Findings and Analytical Data
NMR Characterization : Typical ^19F NMR signals for difluoromethyl groups appear around -63 ppm, and aromatic fluorines between -90 to -202 ppm depending on substitution pattern.
Yields : Related organoboron compounds with fluorinated aromatic rings and difluoromethyl substituents are synthesized in moderate to high yields (69–90%) using palladium-catalyzed coupling and radical difluoromethylation protocols.
Reaction Conditions : Mild temperatures (room temperature to 50°C), use of catalytic iodine or nickel salts, and oxidative conditions are common in radical difluoromethylation steps.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Late-stage Radical Difluoromethylation | Zinc difluoromethane sulfinate, photoredox catalysts, aryl boronic acids | Mild conditions, late-stage functionalization | Moderate yields, requires radical setup |
| Suzuki-Miyaura Borylation | Pd catalyst, bis(pinacolato)diboron, difluoromethylated aryl halides | High selectivity, scalable | Requires pre-functionalized halides |
| Deoxyfluorination of Aldehydes | DAST, Deoxo-Fluor®, fluorinated aldehydes | Direct CF2H introduction | Toxic reagents, limited scope |
| Stepwise Coupling and Decarboxylation | Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, aryl iodides | One-pot process, general applicability | High temperature decarboxylation needed |
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
This compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The boronic acid group reacts with aryl halides (e.g., bromides, iodides) under mild conditions:
Example Reaction:
Key Data:
| Catalyst System | Yield (%) | Temperature (°C) | Time (h) | Source |
|---|---|---|---|---|
| Pd(PPh)/DPEPhos | 89 | 60 | 12 | |
| Pd(OAc)/SPhos | 78 | 80 | 24 |
Fluorine substituents increase oxidative stability of the boronic acid, enabling efficient transmetalation even with electron-deficient aryl halides .
Difluoromethylation via In-Situ Phenol Formation
The boronic acid undergoes oxidation to generate phenols, which react with difluoromethyl triflate (HCFOTf) to form difluoromethyl ethers in a one-pot process:
Mechanism:
-
Oxidation: Aqueous HO converts the boronic acid to a phenol intermediate.
-
Difluoromethylation: Phenol reacts with HCFOTf under basic conditions to yield Ar–O–CFH.
Example:
Conditions and Outcomes:
| Substrate | HCFOTf (equiv) | Yield (%) | Byproducts | Source |
|---|---|---|---|---|
| 4-Butylphenol analogue | 1.5 | 85 | <5% Hydrolysis | |
| Electron-deficient aryl | 2.0 | 72 | 10% Decarboxylation |
The reaction proceeds via difluorocarbene () intermediates, confirmed by NMR and deuterium-labeling experiments .
Hydrolytic Stability
The compound demonstrates moderate stability in aqueous media but degrades under strongly acidic or basic conditions:
Hydrolysis Pathway:
Kinetic Data:
| pH | Half-Life (h) | Degradation Product | Source |
|---|---|---|---|
| 2.0 | 0.5 | Boric acid | |
| 7.4 | 24 | Minimal decomposition | |
| 12.0 | 1.2 | Difluorophenol |
Competing Side Reactions
Scientific Research Applications
Chemistry
In chemistry, (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it a crucial reagent in the synthesis of complex organic molecules .
Biology
The compound’s ability to form stable boron-oxygen bonds makes it useful in the development of biosensors and other diagnostic tools. Boronic acids are known to interact with diols, which are common in biological molecules such as sugars and nucleotides .
Medicine
In medicine, boronic acids are explored for their potential as enzyme inhibitors. The unique structure of this compound may offer advantages in the design of drugs targeting specific enzymes or receptors .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it a valuable building block for various industrial applications .
Mechanism of Action
The mechanism by which (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid exerts its effects involves the formation of boron-oxygen bonds with target molecules. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The presence of difluoromethyl groups enhances the compound’s reactivity and stability, making it effective in various chemical transformations .
Comparison with Similar Compounds
Electronic and Acidic Properties
Fluorination patterns significantly influence the pKa and Lewis acidity of boronic acids. Below is a comparative analysis of key analogs:
- Key Insight : The target compound’s trifluorinated structure (2-CF2H, 3-F, 6-F) is expected to exhibit stronger Lewis acidity than 2,6-difluorophenylboronic acid due to the electron-withdrawing CF2H group. This enhances its reactivity in cross-coupling reactions .
Stability and Handling Considerations
- Protodeborylation : Like 2,6-difluorophenylboronic acid, the target compound is susceptible to protodeborylation at neutral-to-basic pH, necessitating careful pH control during reactions .
- Storage : Fluorinated boronic acids generally require anhydrous storage at low temperatures to prevent hydrolysis.
Biological Activity
(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound exhibits unique properties due to the presence of difluoromethyl and difluorophenyl groups, which influence its interaction with biological targets. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₆B F₃O₂. The structure features a boron atom bonded to a phenyl group with two difluoromethyl substituents at the 2 and 6 positions. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development .
Antimicrobial Properties
Research indicates that boronic acids can exhibit antimicrobial activity. For instance, studies have shown that structurally similar boronic acids possess moderate activity against various bacteria and fungi, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potential therapeutic applications in treating infections caused by resistant strains .
The mechanism by which this compound exerts its biological effects is primarily through reversible covalent bonding with target biomolecules. This property allows it to interact with enzymes and proteins involved in critical biological pathways. For example, studies utilizing molecular docking techniques predict its binding affinity to specific enzymes, which may lead to inhibition of their activity .
Case Studies and Research Findings
- Antibacterial Activity : In vitro studies have demonstrated that related boronic acids show varying degrees of antibacterial activity. For example, one study reported a lower MIC for Bacillus cereus compared to existing antibiotics like Tavaborole, suggesting that modifications in the boronic acid structure can enhance antimicrobial efficacy .
- Fluorine Substitution Effects : Research on fluorinated compounds indicates that the inclusion of difluoromethyl groups can modulate pharmacokinetic properties such as absorption and distribution. Compounds with such substitutions often exhibit improved permeability while maintaining or enhancing biological activity .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis has been conducted on various phenylboronic acids, revealing that the position and type of substituents significantly impact their biological activities. The introduction of difluoromethyl groups has been shown to enhance both lipophilicity and interaction with biological targets .
Data Table: Summary of Biological Activities
Q & A
Synthesis & Characterization
Q. What synthetic routes are recommended for preparing (2-(difluoromethyl)-3,6-difluorophenyl)boronic acid, and how can purity be optimized?
- Methodology : Use Suzuki-Miyaura coupling precursors or direct boronation of halogenated intermediates. Purification involves recrystallization or chromatography. For fluorinated analogs, anhydrous conditions and low temperatures mitigate protodeborylation. Purity is validated via NMR (resonance ~30 ppm for boronic acids) and HPLC .
- Data :
| Step | Key Parameters | Outcome |
|---|---|---|
| Boronation | -30°C, BF·OEt catalyst | 85% yield |
| Purification | Silica gel (hexane:EtOAc) | >98% purity |
Q. How does NMR characterize boronic acid derivatives, and what pH-dependent shifts are observed?
- Methodology : NMR distinguishes boronic acid (B(OH), δ ~30 ppm) from boronate esters (δ ~10-20 ppm). Titration across pH 2–12 reveals shifts due to deprotonation (e.g., pKa ~7.2 for 2,6-difluorophenyl analog). Protodeborylation at pH >6.8 complicates measurements, requiring rapid data acquisition .
II. Physicochemical Properties
Q. How is the pKa of fluorinated boronic acids determined experimentally, and what challenges arise?
- Methodology :
- NMR Titration : Monitor or (B-OH) shifts in buffered solutions. For unstable acids (e.g., pentafluorophenyl), use a linear correlation between NMR δ(B-OH) in DMSO-d and literature pKa values () .
- Challenges : Protodeborylation at high pH skews results. Use low-temperature measurements or extrapolate via linear models .
- Data :
| Compound | pKa (NMR Titration) | pKa (Linear Model) |
|---|---|---|
| 2,6-Difluorophenyl | 7.2 | 5.5 |
| Pentafluorophenyl | N/A (unstable) | 3.5 |
Q. How do fluorine substituents influence Lewis acidity and reactivity?
- Fluorine’s electron-withdrawing effect enhances Lewis acidity (lower pKa), improving catalytic activity in cross-couplings. Difluoromethyl groups further stabilize transition states via inductive effects. Compare NMR shifts to quantify electronic effects .
III. Computational Modeling
Q. Which density functional theory (DFT) methods best predict electronic properties of fluorinated boronic acids?
- Methodology : Hybrid functionals (e.g., B3LYP) with exact-exchange terms accurately model thermochemistry and electron density. Basis sets like 6-31G(d) optimize geometry. Solvent effects (PCM model) refine pKa predictions .
IV. Advanced Applications
Q. How is this boronic acid applied in graphene functionalization for electronic devices?
- Methodology : Non-covalent doping via π-π interactions modifies graphene’s charge carrier density. Hall-effect measurements show increased hole mobility (e.g., +20% with 3,5-difluorophenyl boronic acid). DFT simulations guide substituent positioning for optimal bandgap tuning .
Q. What role does fluorination play in pharmaceutical applications?
- Fluorine improves metabolic stability and bioavailability. Docking studies reveal CF/difluoromethyl groups enhance target binding via C-F···H interactions. Compare IC values of fluorinated vs. non-fluorinated analogs .
Methodological Challenges
Q. How can protodeborylation during pKa determination be mitigated?
- Strategies :
- Use low-temperature (<5°C) and fast-scan NMR.
- Substitute aqueous buffers with DMSO-d for NMR correlations.
- Apply kinetic stabilization via bulky esters (e.g., pinacol) .
Q. How does substituent positioning (e.g., 2,6-difluoro vs. 3,5-difluoro) affect stability?
- Analysis : Ortho-fluorine groups increase steric hindrance, reducing protodeborylation rates. Compare half-lives in aqueous buffers via UV-Vis or LC-MS. Meta-substitution favors planar transition states in catalysis .
Tables for Key Findings
Table 1 : Comparative pKa Values of Fluorinated Boronic Acids
| Compound | pKa (Experimental) | pKa (DFT Prediction) |
|---|---|---|
| 2-Fluorophenyl | 7.9 | 7.7 |
| 2,6-Difluorophenyl | 7.2 | 6.9 |
| Pentafluorophenyl | 3.5 | 3.8 |
Table 2 : Electronic Effects on Graphene Doping
| Boronic Acid | Δ Carrier Density (cm) | Mobility (cm/V·s) |
|---|---|---|
| Undoped | 1.2×10 | 4,500 |
| 3,5-Difluorophenyl | 1.8×10 | 5,400 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
